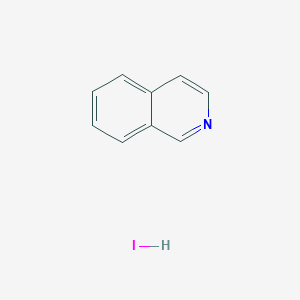
Isoquinoline hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline hydroiodide, also known as this compound, is a useful research compound. Its molecular formula is C9H8IN and its molecular weight is 257.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Isoquinoline derivatives, including isoquinoline hydroiodide, exhibit a wide range of biological activities that make them valuable in medicinal chemistry. The following are key pharmacological applications:
- Antiviral Activity : Research indicates that isoquinoline compounds can prevent and treat viral infections. They have shown effectiveness against viruses that utilize endosomal pathways for cell entry. Isoquinoline compounds not only exhibit antiviral properties but also possess antibacterial, anti-inflammatory, and growth-promoting effects, making them suitable for treating co-infections .
- Anticancer Properties : Isoquinoline derivatives have been studied for their potential as anticancer agents. They can target specific nucleic acids and modulate cellular processes involved in tumor growth. Compounds such as tetrahydroisoquinolines have been identified as having antitumor activity, contributing to their development as cancer therapeutics .
- Analgesic and Anti-inflammatory Effects : Isoquinoline derivatives are known for their analgesic (pain-relieving) and anti-inflammatory properties. These effects are crucial in developing treatments for conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Activity : The antibacterial and antifungal properties of isoquinoline compounds have been documented extensively. They demonstrate effectiveness against various pathogens, which is essential for developing new antibiotics and antifungal agents .
Biological Activities
The biological activities of this compound extend beyond antiviral and anticancer applications:
- Antipyretic Effects : Isoquinoline derivatives can reduce fever, making them useful in treating febrile conditions.
- Antihypertensive Properties : Certain isoquinoline compounds are utilized in managing hypertension, with drugs like quinapril being notable examples .
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Studies and Research Findings
Numerous studies have explored the applications of this compound. Below are some notable findings:
Propriétés
Formule moléculaire |
C9H8IN |
|---|---|
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
isoquinoline;hydroiodide |
InChI |
InChI=1S/C9H7N.HI/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-7H;1H |
Clé InChI |
GHESMRYCQSFSSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=NC=CC2=C1.I |
Pictogrammes |
Irritant |
Synonymes |
isoquinoline isoquinoline conjugate acid isoquinoline hydrobromide isoquinoline hydrochloride isoquinoline hydroiodide isoquinoline sulfate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















